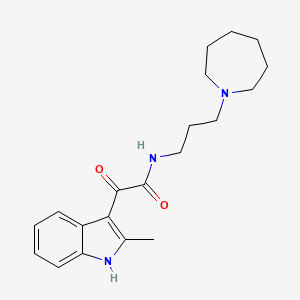![molecular formula C9H12N6O B2834438 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1354496-79-9](/img/structure/B2834438.png)
8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C9H12N6O and its molecular weight is 220.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Versatile Scaffold for Adenosine Human Receptor Antagonists
A study by Falsini et al. (2017) identified 1,2,4-triazolo[4,3-a]pyrazin-3-one as a new versatile scaffold for developing adenosine human receptor antagonists. This scaffold emerged from a molecular simplification approach, leading to the synthesis of novel derivatives targeting the hA2A adenosine receptor. Some compounds exhibited nanomolar affinity and selectivity towards the target, with potential applications in neuroprotection, particularly in Parkinson's disease models (Falsini et al., 2017).
Anticonvulsant Activity
Kelley et al. (1995) synthesized and tested a series of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for anticonvulsant activity. These compounds were evaluated against maximal electroshock-induced seizures in rats, with some showing potent activity, indicating the potential of this scaffold in developing anticonvulsant therapies (Kelley et al., 1995).
Human Renin Inhibitory Activity
Roberts et al. (1990) explored 1,2,4-triazolo[4,3-a]pyrazine derivatives for their human renin inhibitory activity. The study aimed to develop compounds that act as non-peptidic replacements for natural substrate residues of angiotensinogen, showing potential for treating hypertension. Some compounds demonstrated potent inhibitory effects and effectiveness in lowering blood pressure in animal models (Roberts et al., 1990).
Antimicrobial and Anticancer Activity
A study by Mallisetty et al. (2022) reported on the synthesis and evaluation of 1,2,4-triazole linked to pyrazole derivatives for their antibacterial and anticancer activities. Compounds demonstrated significant inhibitory potential against various bacterial microorganisms and cancer cell lines, highlighting the therapeutic potential of this chemical scaffold in addressing infectious diseases and cancer (Mallisetty et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides that includes substance P and neurokinin A. They play a crucial role in the regulation of various human physiological functions, including pain perception, cardiovascular homeostasis, and respiratory regulation .
Mode of Action
This compound acts as an inhibitor of the Neurokinin Receptor . It binds to the receptor, preventing the normal ligands (neurokinins) from binding and activating the receptor. This inhibition disrupts the normal signaling pathways of the receptor, leading to changes in the physiological functions regulated by these pathways .
Biochemical Pathways
The inhibition of the Neurokinin Receptor by this compound affects several biochemical pathways. These include the pain perception pathway , the cardiovascular homeostasis pathway , and the respiratory regulation pathway . The downstream effects of these disruptions can lead to changes in pain perception, cardiovascular function, and respiratory function .
Pharmacokinetics
It is known that the compound is soluble in dmso, which suggests that it may have good bioavailability
Result of Action
The inhibition of the Neurokinin Receptor by this compound can lead to a variety of molecular and cellular effects. These can include decreased pain perception, altered cardiovascular function, and changes in respiratory function . The exact effects can vary depending on the specific physiological context and the concentration of the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature. For example, the compound is stored at -20°C to maintain its stability
Eigenschaften
IUPAC Name |
8-(3-aminopyrrolidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c10-6-1-3-14(5-6)7-8-12-13-9(16)15(8)4-2-11-7/h2,4,6H,1,3,5,10H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQBMSJTDDQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN3C2=NNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2834356.png)








![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2834371.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2834373.png)
![2-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2834376.png)
![5-((2,5-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834377.png)
